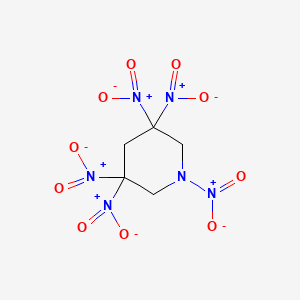
Calcium(2+) neononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium(2+) neononanoate, also known as calcium,6,6-dimethylheptanoate, is an organic calcium salt with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . This compound is characterized by its unique structure, which includes a calcium ion coordinated with neononanoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium(2+) neononanoate can be synthesized through various methods. One common approach involves the reaction of calcium hydroxide with neononanoic acid under controlled conditions. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ca(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using calcium carbonate or calcium oxide as starting materials. These materials react with neononanoic acid in the presence of a suitable solvent and under controlled temperature and pressure conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
Calcium(2+) neononanoate undergoes various chemical reactions, including:
Substitution Reactions: The calcium ion can be replaced by other metal ions in the presence of suitable reagents.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and complexing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with a strong acid can yield neononanoic acid and a calcium salt.
Scientific Research Applications
Calcium(2+) neononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of calcium(2+) neononanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by altering intracellular calcium levels. This, in turn, affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Calcium carbonate (CaCO3): A common calcium salt used in various applications, including as a dietary supplement and in industrial processes.
Calcium phosphate (Ca3(PO4)2): Widely used in medicine and dentistry, particularly in bone grafts and dental cements.
Calcium acetate (Ca(C2H3O2)2): Used in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Uniqueness
Calcium(2+) neononanoate is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its ability to form complexes and participate in various chemical reactions distinguishes it from other calcium salts .
Properties
CAS No. |
93918-13-9 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
LSHVILQHOVIRKK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)


